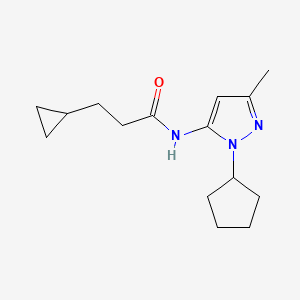
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide, also known as CPP, is a compound that has been extensively studied for its potential use as a research tool in neuroscience. CPP has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in many important physiological and pathological processes in the brain.
作用機序
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide acts as a competitive antagonist at the NMDA receptor, binding to the receptor and preventing the binding of glutamate, the primary neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a reduction in the magnitude of LTP.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. These include a reduction in the magnitude of LTP, as well as an increase in the threshold for inducing LTP. This compound has also been shown to block the induction of long-term depression (LTD), another important synaptic plasticity process in the brain.
実験室実験の利点と制限
One of the major advantages of using N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide in lab experiments is its high affinity for the NMDA receptor. This allows researchers to selectively block the activity of the receptor and study its effects on various physiological and pathological processes. However, one of the limitations of using this compound is that it is not a selective antagonist, and can also block the activity of other glutamate receptors.
将来の方向性
There are a number of future directions for research on N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide and its effects on the NMDA receptor. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is the development of more selective NMDA receptor antagonists, which could be used to study the specific roles of different subtypes of the receptor in various physiological and pathological processes.
合成法
The synthesis of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide involves a multi-step process that begins with the reaction of cyclopentanone with methyl hydrazine to form 1-cyclopentyl-3-methyl-1H-pyrazole. This intermediate is then reacted with cyclopropylcarbonyl chloride to form this compound.
科学的研究の応用
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes in the brain. One of the most important applications of this compound has been in the study of long-term potentiation (LTP), a process that is thought to underlie learning and memory.
特性
IUPAC Name |
N-(2-cyclopentyl-5-methylpyrazol-3-yl)-3-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-10-14(16-15(19)9-8-12-6-7-12)18(17-11)13-4-2-3-5-13/h10,12-13H,2-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRQWCSPSLWYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5157685.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)
![2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)

![N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157706.png)
![4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5157709.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)


![5-(4-morpholinyl)-N-[3-(4-morpholinyl)propyl]-2-nitroaniline](/img/structure/B5157738.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5157744.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinylthio)acetamide](/img/structure/B5157750.png)
![3,4-dimethoxy-N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5157765.png)